(2,4-Dimethylphenyl)(phenyl)methanethiol (2,4-Dimethylphenyl)(phenyl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253632
InChI: InChI=1S/C15H16S/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
SMILES:
Molecular Formula: C15H16S
Molecular Weight: 228.4 g/mol

(2,4-Dimethylphenyl)(phenyl)methanethiol

CAS No.:

Cat. No.: VC18253632

Molecular Formula: C15H16S

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethylphenyl)(phenyl)methanethiol -

Specification

Molecular Formula C15H16S
Molecular Weight 228.4 g/mol
IUPAC Name (2,4-dimethylphenyl)-phenylmethanethiol
Standard InChI InChI=1S/C15H16S/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3
Standard InChI Key NEDZIBWFJYMGEL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S)C

Introduction

(2,4-Dimethylphenyl)(phenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which links a 2,4-dimethylphenyl group and a phenyl group. Thiol compounds are known for their distinct odor and are widely used in organic synthesis, material science, and pharmaceuticals.

Synthesis

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanethiol typically involves the reaction of benzyl halides with thiols or thiourea under basic conditions. A common pathway includes:

  • Starting Materials:

    • Benzyl chloride or bromide derivatives.

    • Thiourea or sodium hydrosulfide (NaSHNaSH).

  • Reaction Mechanism:

    • The benzyl halide undergoes nucleophilic substitution with a thiol source.

    • The reaction is catalyzed by a base such as sodium hydroxide (NaOHNaOH).

  • General Reaction:

    RCH2Cl+NaSHRCH2SH+NaClR-CH_2-Cl + NaSH \rightarrow R-CH_2-SH + NaCl

    Here, RR represents the aromatic groups (2,4-dimethylphenyl and phenyl).

Organic Synthesis

  • Used as an intermediate in synthesizing sulfur-containing compounds.

  • Acts as a precursor for thioethers and disulfides.

Material Science

  • Thiols are known for their ability to form self-assembled monolayers (SAMs) on gold surfaces.

  • Potential applications in nanotechnology and surface chemistry.

Pharmaceuticals

  • Organosulfur compounds are frequently explored for their biological activities, including antimicrobial and antioxidant properties.

  • While specific uses of this compound are not documented, structurally similar thiols have been studied for drug development.

Toxicity and Safety

AspectDetails
ToxicityThiols can be toxic if ingested or inhaled in large quantities; they may cause irritation to skin and eyes.
Handling PrecautionsUse gloves, goggles, and work in a well-ventilated area to minimize exposure to vapors.
Environmental ImpactThiols can contribute to unpleasant odors; proper disposal methods should be employed to avoid contamination.

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